Palladium;1-prop-2-enylcyclopenta-1,3-diene
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Description
Palladium;1-prop-2-enylcyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C8H10Pd and its molecular weight is 212.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Palladium;1-prop-2-enylcyclopenta-1,3-diene is the carbon–carbon double bonds present in 1,3-dienes . The compound interacts with these bonds during the catalytic process .
Mode of Action
This compound acts as a catalyst in the difunctionalization of 1,3-dienes . The process is initiated with the oxidative addition and then undergoes an insertion reaction with one of the double bonds of the 1,3-diene to become a π-allyl palladium species that is reactive toward nucleophilic attack .
Biochemical Pathways
The compound plays a significant role in the catalytic difunctionalization of 1,3-dienes . This process provides a wide scope of functionalized chemicals . The compound’s action affects the synthesis of these chemicals, influencing various biochemical pathways.
Result of Action
The result of the compound’s action is the generation of a diverse set of functionalized chemicals from 1,3-dienes . These chemicals can serve as versatile precursors for organic synthesis .
Properties
CAS No. |
1271-03-0 |
---|---|
Molecular Formula |
C8H10Pd |
Molecular Weight |
212.58 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;palladium(2+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.Pd/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |
InChI Key |
GMKVOFVVZAXJKV-UHFFFAOYSA-N |
SMILES |
C=C[CH-]C1=CC=CC1.[Pd] |
Canonical SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Pd+2] |
Synonyms |
(η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)-palladium; _x000B_(η5-2,4-cyclopentadien-1-yl)(η3-2-propenyl)-palladium; Allylcyclopentadienyl-palladium; π-Allyl-π-cyclopentadienyl-palladium; π-Allylcyclopentadienyl-palladium; (η3-Allyl)(cyclopentadienyl)pal |
Origin of Product |
United States |
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